molecular formula C18H22ClNO3 B2465058 4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol CAS No. 1232786-90-1

4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol

Cat. No.: B2465058
CAS No.: 1232786-90-1
M. Wt: 335.83
InChI Key: HRHLKDOUIYQYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular weight of 335.83 and a molecular formula of C18H22ClNO3 .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . A production method of 4-chloro-2-aminophenol, which could be a precursor to the compound , involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .


Chemical Reactions Analysis

The compound might undergo reactions similar to other phenolic compounds. For example, it could participate in nucleophilic aromatic substitution reactions, where one of the substituents in the aromatic ring is replaced by a nucleophile .

Scientific Research Applications

Synthesis and Structure Analysis

4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol and its derivatives have been extensively researched in the field of chemistry, particularly in the synthesis of complex molecules and their structural analysis. One study focused on the synthesis of this compound and its transition metal complexes, revealing insights into ligand coordination with metal ions through spectroscopic methods, suggesting potential applications in catalysis and material science (Abbas et al., 2020).

Applications in Detection and Sensing

Research has shown that derivatives of this compound can be utilized in fluorescence-based detection systems. One study demonstrated its use in the fluorescence turn-on detection of cysteine, highlighting its selectivity and potential applications in biochemical sensing and diagnostics (Liu et al., 2015).

Antimicrobial and Antidiabetic Activities

Compounds synthesized from this compound derivatives have shown promising antimicrobial and antidiabetic activities. A study detailed the synthesis of such compounds and their broad-spectrum activities against various bacterial strains and yeast. Additionally, these compounds demonstrated significant inhibition of enzymes relevant in diabetes, suggesting their potential use in the development of new therapeutics (Rafique et al., 2022).

Corrosion Inhibition

The compound and its derivatives have also been investigated as corrosion inhibitors. Research involving amine derivative compounds, including derivatives of this compound, has demonstrated their effectiveness in inhibiting corrosion on mild steel in acidic media. Such studies are crucial for the development of more efficient and environmentally friendly corrosion inhibitors in industrial applications (Boughoues et al., 2020).

Properties

IUPAC Name

4-chloro-2-[[(3,4-diethoxyphenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-3-22-17-8-5-13(9-18(17)23-4-2)11-20-12-14-10-15(19)6-7-16(14)21/h5-10,20-21H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHLKDOUIYQYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.